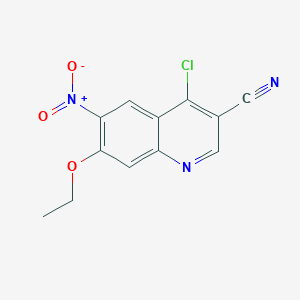

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

概要

説明

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a quinoline derivative with the molecular formula C12H8ClN3O3 and a molecular weight of 277.66 g/mol . This compound is known for its unique chemical structure, which includes a chloro, cyano, ethoxy, and nitro group attached to a quinoline ring. It is used in various scientific research applications due to its distinctive properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of strong acids and bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions: 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Amine derivatives: from the reduction of the cyano group.

Substituted quinolines: from nucleophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting protein kinases involved in cancer progression. Its role as an inhibitor of epidermal growth factor receptor (EGFR) and HER-2 kinases makes it a valuable compound in the development of targeted cancer therapies .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting the activity of specific protein kinases that regulate cell proliferation and survival. Studies have shown that derivatives of this compound can effectively reduce tumor growth in various cancer cell lines, suggesting its potential as an antineoplastic agent .

Case Study: Inhibition of HER-2 Kinase

In preclinical studies, compounds derived from this compound demonstrated potent inhibition of HER-2 kinase activity. For instance, one study reported that a derivative reduced tumor growth in xenograft models by up to 99% at specific dosages .

Enzyme Inhibition Studies

The compound is also explored for its effects on enzyme inhibition beyond cancer treatment. It has been investigated for its ability to inhibit various protein tyrosine kinases (PTKs), which are crucial in numerous cellular signaling pathways. This inhibition can lead to therapeutic applications in diseases associated with deregulated PTK activity, such as polycystic kidney disease .

The biological mechanisms attributed to this compound include:

- Inhibition of Protein Kinases : The compound effectively inhibits EGFR and HER-2 kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, warranting further investigation into its applications beyond oncology.

作用機序

The mechanism of action of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

類似化合物との比較

- 4-Chloro-3-cyano-7-ethoxyquinoline

- 4-Chloro-3-cyano-6-nitroquinoline

- 3-Cyano-7-ethoxy-6-nitroquinoline

生物活性

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications based on various research findings.

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of multiple functional groups—such as the chloro, cyano, ethoxy, and nitro groups—enhances its biological activity. The compound's molecular formula is , and it has been synthesized through various chemical pathways that involve modifications to its basic quinoline structure.

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly protein kinases . It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and HER-2 kinases , which are critical in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can effectively reduce tumor growth and induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Effect |

|---|---|---|

| Anticancer | EGFR, HER-2 kinases | Inhibition of cell proliferation |

| Antimicrobial | Various bacterial strains | Inhibition of bacterial growth |

| Apoptosis Induction | Intrinsic apoptotic pathway | Induction of programmed cell death |

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells by targeting the HER-2 pathway, which is often overexpressed in aggressive forms of breast cancer .

In a study evaluating its efficacy against different cancer types, it was found that this compound significantly reduced cell viability in several human cancer cell lines at low micromolar concentrations. The mechanism involved includes the induction of apoptosis through mitochondrial pathways and the modulation of key signaling pathways involved in cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism involves disrupting bacterial DNA replication by inhibiting topoisomerase enzymes.

Case Studies

- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at concentrations below 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting HER-2 positive tumors .

- Antibacterial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

特性

IUPAC Name |

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCUBEZCMHJCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451854 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214476-09-2 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。